molecular formula C11H19NO4 B123552 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid CAS No. 156047-41-5

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid

Cat. No. B123552
M. Wt: 229.27 g/mol
InChI Key: YHWOMLAFEJVSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14). This provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclopropene and Cyclopropane Esters : This compound is structurally similar to analogs used in the synthesis of cyclopropene and cyclopropane fatty acids, which have shown potential as inhibitors of mycolic acid biosynthesis, crucial in the treatment of mycobacterial infections (Hartmann et al., 1994).

  • Role in Stereoselective Synthesis : It's structurally related to compounds used in stereoselective synthesis processes, like the production of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which are important in pharmaceutical manufacturing (Zhai et al., 2013).

  • Catalyst in Carboxylation Reactions : Similar compounds are studied in carboxylation reactions with carbon dioxide on Ag- and Cu-containing catalysts. These reactions are fundamental in organic synthesis and material science (Finashina et al., 2016).

Pharmacological Research

  • Study of Hemostatic Activity : Derivatives of this compound have been synthesized and examined for their hemostatic activity, showing potential in developing new treatments for bleeding disorders (Pulina et al., 2017).

  • Antiviral Agent Development : It is similar to compounds used in the development of antiviral agents, particularly as inhibitors of human rhinovirus 3C protease, which is crucial in treating common cold and related viral infections (Patick et al., 2005).

Biochemical and Physiological Studies

  • Investigation in Enzyme Inhibition : Compounds with structural similarities have been synthesized and their inhibitory effects on human carbonic anhydrase isoenzymes have been evaluated, which is significant in understanding enzyme functions and designing enzyme inhibitors (Oktay et al., 2016).

  • Study of Mitochondrial Reactions : Similar compounds have been used to study the effects on oxidative phosphorylation and mitochondrial oxidation in rat liver, providing insights into cellular energy metabolism (Senior & Sherratt, 1968).

  • Renal Function Research : Studies involving structurally related compounds have been conducted to understand their effects on renal free water, bicarbonate, and phosphate excretion, shedding light on kidney function and metabolic processes (Kleinman & Levin, 1975).

Safety And Hazards

Specific safety and hazard information for “4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid” is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWOMLAFEJVSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate EXAMPLE 1.C, above (6.9 g, 26.9 mmol) in acetone (50 mL was added LiOH (108 mL of 1 N aqueous solution, 108 mmol). The clear solution was stirred at room temperature for 0.5 hour. Acetone was evaporated under reduced pressure, the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl and the aqueous layer was extracted with EA (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give the desired acid as a pale yellow oil in quantitative yield.
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One

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